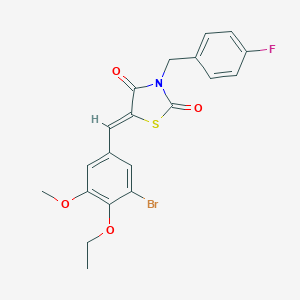
(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione compound that has been extensively studied for its potential therapeutic effects. This compound has shown promise in the treatment of various diseases due to its pharmacological properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the development of various diseases. It has also been shown to have antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic effects. It has been shown to have a wide range of pharmacological properties, making it a promising candidate for the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to develop effective treatments.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of focus could be on developing more effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand the compound's mechanism of action and to develop more targeted treatments for specific diseases. Finally, research could be done to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 3-bromo-4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C20H17BrFNO4S |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrFNO4S/c1-3-27-18-15(21)8-13(9-16(18)26-2)10-17-19(24)23(20(25)28-17)11-12-4-6-14(22)7-5-12/h4-10H,3,11H2,1-2H3/b17-10- |
InChI-Schlüssel |
UAAUAPRXDCDVMY-YVLHZVERSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
![N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)
![N'-[(E)-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302295.png)
![N'-[(E)-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302298.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302299.png)